(2-Methylquinolin-5-YL)boronic acid
Description
Significance of Organoboron Compounds in Modern Chemical Research
Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in synthetic organic chemistry. fiveable.me Their unique electronic properties and reactivity have established them as versatile building blocks for creating complex organic molecules. fiveable.menumberanalytics.com A key attribute of organoboranes is their ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. acs.org This capability is crucial for the synthesis of new materials and pharmaceutical agents.
Compared to other organometallic reagents, organoboron compounds often exhibit lower toxicity and greater stability, making them safer and more practical for laboratory use. fiveable.me Their utility extends beyond synthesis, with applications in materials science, energy storage, and biomedical research. numberanalytics.com The electron-deficient nature of the boron atom allows these compounds to act as Lewis acids, enabling unique interactions and applications, including roles in sensor technology and as catalysts.
The growing interest in organoboron compounds is also fueled by their increasing presence in medicinal chemistry. encyclopedia.pub Boron-containing drugs, such as bortezomib, have demonstrated the therapeutic potential of this class of molecules. encyclopedia.pubnih.gov The ability of the boronic acid moiety to form reversible covalent bonds with biological targets, such as the active sites of enzymes, presents a unique mechanism for drug action. acs.orgnih.gov
The Quinoline (B57606) Moiety as a Privileged Scaffold in Medicinal Chemistry and Materials Science
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry. nih.govrsc.org This designation stems from its recurring presence in a vast number of biologically active compounds and natural products, such as the antimalarial alkaloid quinine. wikipedia.orgrsc.org Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov
The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of numerous synthetic drugs containing the quinoline core. rsc.orgnih.gov For instance, several marketed drugs for conditions ranging from bacterial infections to cancer incorporate this scaffold. rsc.org
In materials science, quinoline and its derivatives are utilized in the synthesis of dyes, particularly cyanine (B1664457) dyes, and as corrosion inhibitors. wikipedia.org The aromatic and heterocyclic nature of quinoline imparts specific electronic and photophysical properties that are advantageous for these applications.
Historical Context and Evolution of Quinoline Boronic Acid Derivatives
The development of quinoline boronic acid derivatives is a logical progression from the established utility of both organoboron compounds and quinolines. The initial synthesis of quinoline itself dates back to 1834, when it was extracted from coal tar. wikipedia.orgrsc.org The foundational reactions for creating the quinoline scaffold, such as the Skraup and Doebner-von Miller syntheses, were developed in the late 19th century. rsc.org
The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura reaction in the late 20th century, provided a powerful method for integrating the boronic acid functionality onto various aromatic systems, including quinoline. This enabled chemists to readily synthesize a wide array of quinoline boronic acids, opening new avenues for research and development. These compounds serve as key intermediates in the preparation of more complex molecules, where the quinoline and boronic acid moieties are strategically positioned to achieve desired biological or material properties.
Rationale for Focused Research on (2-Methylquinolin-5-YL)boronic Acid
The specific focus on this compound stems from the strategic placement of its functional groups. The methyl group at the 2-position of the quinoline ring can influence the molecule's electronic properties and steric profile, potentially modulating its reactivity and biological interactions. The boronic acid group at the 5-position provides a handle for further chemical modifications, most notably through cross-coupling reactions. This positioning allows for the synthesis of a diverse library of 5-substituted 2-methylquinoline (B7769805) derivatives.
Overview of Current Research Trajectories and Key Challenges
Current research involving quinoline boronic acids, including the 2-methyl-5-yl isomer, is largely centered on their application as synthetic intermediates. The primary use of these compounds is in palladium-catalyzed cross-coupling reactions to create novel derivatives for evaluation in various fields.
A significant trajectory is in the discovery of new therapeutic agents. For example, novel pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have been synthesized and investigated as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) for their potential anticancer properties. mdpi.com
Key challenges in this area of research include the development of more efficient and selective synthetic methods. While cross-coupling reactions are powerful, optimizing reaction conditions to maximize yield and minimize byproducts remains an ongoing effort. Another challenge is the comprehensive biological evaluation of the newly synthesized compounds. This requires extensive screening and testing to identify promising candidates for further development. Furthermore, a deeper understanding of the structure-property relationships of these molecules is needed to guide the design of future derivatives with improved characteristics.
Structure
2D Structure
Properties
IUPAC Name |
(2-methylquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXNRMOAXIQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591796 | |
| Record name | (2-Methylquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628692-16-0 | |
| Record name | (2-Methylquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methylquinolin 5 Yl Boronic Acid and Analogs
Direct Borylation Strategies on the Quinoline (B57606) Core
Direct borylation methods offer an efficient route to introduce a boronic acid group onto the quinoline scaffold, often with high regioselectivity and yield. These strategies bypass the need for pre-functionalized starting materials, enhancing atom economy.
Transition-Metal-Catalyzed C–H Borylation (e.g., Palladium-Catalyzed Approaches)
Transition-metal-catalyzed C–H borylation is a powerful technique for the direct functionalization of aromatic and heteroaromatic compounds. nih.gov Catalysts based on iridium and palladium are commonly employed to activate otherwise inert C-H bonds, allowing for the introduction of a boryl group from reagents like bis(pinacolato)diboron (B136004) (B₂(pin)₂). rsc.orgnih.gov While iridium catalysts are well-known for C-H borylation, palladium catalysis has also emerged as a viable strategy, particularly for functionalizing complex chloroquinolines. nih.govnih.gov
In a notable study, a palladium-catalyzed borylation was developed for structurally complex chloroquinolines at the C-4 position. nih.gov This method demonstrates the feasibility of using palladium complexes to achieve borylation on the quinoline core under relatively simple conditions. The reaction typically involves a palladium precursor, a suitable ligand, and a base in an appropriate solvent. Although this specific example targets the C-4 position, the underlying principles are applicable to achieving substitution at other positions, such as C-5, by modifying the substrate and reaction conditions. The choice of ligand and directing groups on the quinoline substrate is crucial for controlling the regioselectivity of the borylation. nih.govresearchgate.net
Table 1: Example of Palladium-Catalyzed Borylation of a Quinoline Derivative This table illustrates typical conditions for a related borylation reaction on a quinoline system, as specific data for (2-Methylquinolin-5-YL)boronic acid was not detailed in the provided sources.
| Catalyst | Boron Source | Base | Solvent | Temperature | Yield | Reference |
|---|
Halogen-Boron Exchange Reactions and Their Regioselectivity
Halogen-boron exchange is a classic and reliable method for synthesizing aryl and heteroaryl boronic acids. This process involves the reaction of a halo-substituted quinoline with an organolithium reagent, typically at low temperatures, to form a lithiated intermediate. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate, followed by acidic workup to yield the desired boronic acid. chemicalbook.com
The regioselectivity of this method is explicitly controlled by the position of the halogen atom on the starting quinoline. chemicalbook.com To synthesize this compound, the required precursor would be 5-bromo-2-methylquinoline (B1281031) or 5-iodo-2-methylquinoline. The reaction proceeds via a metal-halogen exchange, which is generally a fast and high-yielding process. For example, 3-bromoquinoline (B21735) can be converted to 3-quinolineboronic acid in high yield by treatment with n-butyllithium and triisopropyl borate at -78°C. chemicalbook.com This well-established protocol is broadly applicable to various isomers.
Directed Ortho-Metalation (DoM) Coupled Borylation
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. researchgate.netwikipedia.org This generates a stabilized aryllithium intermediate, which can then react with an electrophile, such as a borate ester, to introduce a boronic acid group. wikipedia.orgnumberanalytics.com
For the quinoline system, the ring nitrogen can itself act as a directing group, though it typically directs metalation to the C-2 or C-8 positions. To achieve functionalization at the C-5 position, a directing group would need to be strategically placed at either the C-4 or C-6 position. The power of DoM lies in its ability to provide access to substituted aromatics and heterocycles with high regioselectivity, often complementary to what can be achieved with other methods like electrophilic aromatic substitution or transition-metal-catalyzed C-H activation. numberanalytics.comnih.govresearchgate.net The choice of a suitable directing group that can be easily installed and, if necessary, removed is key to the successful application of this methodology for synthesizing specific isomers like this compound.
Functional Group Interconversion from Precursor Organometallic Species
Once a borylated quinoline precursor is synthesized, typically as a stable ester derivative, it must be converted to the final boronic acid. This final step is crucial and can be achieved through several methods, most commonly via hydrolysis.
Hydrolysis of Boronic Esters (e.g., Pinacol (B44631) Esters) to this compound
The most common products of modern borylation reactions are boronic esters, with pinacol esters being particularly prevalent due to their stability to chromatography and many reaction conditions. nih.govresearchgate.net However, these esters must be hydrolyzed to yield the final boronic acid. While some boronic esters can be hydrolyzed in situ during workup, dedicated procedures are often required for efficient conversion. researchgate.net
A general and effective two-step procedure involves the transesterification of the pinacol ester with diethanolamine (B148213) (DEA) to form a crystalline DEA boronate, which often precipitates from the reaction mixture and can be easily isolated by filtration. nih.gov This stable intermediate is then subjected to acidic hydrolysis to afford the final boronic acid in high purity. nih.gov Alternatively, hydrolysis can be promoted using an excess of water with acid or base, or under milder conditions using reagents like methylboronic acid, which drive the equilibrium by forming volatile byproducts. organic-chemistry.org
Table 2: General Methods for Boronic Ester Hydrolysis
| Reagent(s) | Conditions | Key Feature | Reference |
|---|---|---|---|
| Diethanolamine, then aq. HCl | Ether, rt; then biphasic hydrolysis | Isolation of stable DEA boronate intermediate | nih.gov |
| aq. Acid (e.g., HCl) | Biphasic solution (e.g., ether/water) | Direct hydrolysis, can be slow or incomplete | researchgate.net |
Oxidation of Organoboranes to Boronic Acids
The synthesis of boronic acids can also be approached from organoborane (trialkyl- or triarylborane) precursors. The conversion of an organoborane (R₃B) to a boronic acid (RB(OH)₂) is less direct than ester hydrolysis and typically involves controlled oxidation and hydrolysis steps. The oxidation of C-B bonds is a fundamental reaction in organoboron chemistry, most famously utilized in the hydroboration-oxidation of alkenes to produce alcohols.
For the preparation of boronic acids from triarylboranes, a selective hydrolysis or oxidation is required to cleave only two of the three aryl groups from the boron atom. mdpi.com This can be challenging and is often limited to specific substrates. Due to the high reactivity of organoboranes towards oxygen, these reactions must be performed under controlled conditions to prevent over-oxidation or other side reactions. mdpi.comacs.org In modern synthetic practice, the preparation of aryl boronic acids, including this compound, overwhelmingly proceeds via the synthesis and subsequent hydrolysis of boronic esters rather than the oxidation of organoboranes.
Multicomponent Reaction Approaches Incorporating Quinoline and Boron Moieties
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. researchgate.netrsc.org These reactions are characterized by high atom economy and operational simplicity. researchgate.net While the direct one-pot synthesis of this compound via an MCR is not extensively documented, existing MCRs for quinoline synthesis can be strategically adapted.
One potential strategy involves a multi-step sequence where an MCR is first used to construct the quinoline core, followed by a separate borylation step. For instance, the Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov A variation of this could be envisioned for the target molecule.
A more integrated approach involves using a starting material that already contains a boron moiety. The Petasis reaction, or borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and a boronic acid to form allylic amines. nih.gov While not directly yielding a quinoline, its principles highlight the compatibility of boronic acids in MCR setups.
A notable example in the synthesis of related heterocyclic boronic acids is a three-component Povarov-type reaction. This reaction has been used to synthesize 3H-pyrazolo[4,3-f]quinolones containing a boronic acid moiety, which act as potential ROCK inhibitors. mdpi.com The process involves the reaction of an indazol-5-amine, a methylene (B1212753) active ketone, and an aldehyde, demonstrating the feasibility of incorporating boronic acid functionality within a quinoline-like framework through an MCR. mdpi.com Another approach involves a three-component reaction to build a core structure, followed by a palladium-catalyzed Suzuki-type coupling with a boronic acid derivative to install the final piece of the molecule. mdpi.com
These examples suggest a plausible, albeit multi-step, MCR pathway to this compound, as illustrated in the table below, which outlines a conceptual reaction.
Table 1: Conceptual Multicomponent Reaction Strategy for Quinoline Boronic Acid Analogs
| Reaction Type | Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Reference |
| Povarov-type | Indazol-5-amines | Methylene active ketones | Aldehydes | HCl | Boronic acid-containing 3H-pyrazolo[4,3-f]quinolones | mdpi.com |
| Ugi MCR/Suzuki Coupling | Isocyanides | Pyrazines/Pyridines | Aldehydes | Sc(OTf)₃ then Pd(dppf)Cl₂ with boronic acid derivative | Substituted pyridines/pyrazines | mdpi.com |
| Doebner Reaction | Aromatic Amine | Aldehyde | Pyruvic Acid | Heat | Quinoline-4-carboxylic acids | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of valuable chemical intermediates like this compound.
A key aspect of green chemistry is the use of environmentally benign solvents, with water being the most desirable. Research has demonstrated the feasibility of conducting key synthetic steps in aqueous media. For instance, a mild and efficient copper-catalyzed addition of aryl and heteroaryl boronic acids to benzoquinones has been developed under aqueous conditions. nih.govmdpi.com This protocol shows broad substrate scope and high yields, highlighting the potential for performing reactions with boronic acids in water. nih.govmdpi.com
Another green approach is the use of micellar catalysis, where reactions are carried out in water containing surfactants that form micelles. This technique has been successfully applied to the palladium-catalyzed borylation of aryl bromides, allowing the synthesis of a wide range of boronic esters in water. organic-chemistry.org The synthesis of this compound or its pinacol ester precursor could potentially be achieved via a Miyaura borylation of a corresponding 5-bromo-2-methylquinoline, a reaction that can be adapted to aqueous or mixed aqueous/organic solvent systems. mdpi.com
Table 2: Examples of Green Synthesis Conditions for Boronic Acid Related Reactions
| Reaction Type | Catalyst | Solvent System | Key Feature | Yield | Reference |
| Addition of Aryl Boronic Acid | Copper | Water with PVP additive | Mild, aqueous conditions, catalyst reusability | Up to 91% | nih.govmdpi.com |
| Miyaura Borylation | Pd/H-MOR | Water/Ethanol | Ligand-free, recyclable catalyst | Good to high yields | mdpi.comdntb.gov.ua |
| Miyaura Borylation | Palladium/Sphos | Water with surfactant | Micellar catalysis, efficient for aryl bromides | Good yields | organic-chemistry.org |
The synthesis of arylboronic acids often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com A significant sustainability challenge is the cost and potential toxicity of the palladium catalyst, which is often lost after a single use in conventional homogeneous catalysis. mdpi.com
To address this, substantial research has focused on developing recyclable heterogeneous catalysts. These catalysts typically involve immobilizing the palladium on a solid support, which allows for easy separation from the reaction mixture and reuse in subsequent batches. dntb.gov.ua
One effective approach is the use of a Merrifield resin-supported phenanthroline-palladium(II) complex. This catalyst has shown high activity and stability in Suzuki-Miyaura reactions at room temperature and can be recycled at least 10 times without a significant loss of activity. organic-chemistry.org Another promising system is a Pd/H-MOR catalyst (palladium on mordenite (B1173385) zeolite), which efficiently catalyzes the Suzuki coupling of aryl halides with phenylboronic acid in a green water/ethanol solvent system. mdpi.comdntb.gov.ua This catalyst was also reusable for up to 10 cycles. mdpi.com
The development of such recyclable catalytic systems is crucial for the sustainable, large-scale synthesis of this compound and its derivatives, minimizing waste and reducing production costs. mdpi.com
Table 3: Performance of Recyclable Catalysts in Suzuki-Miyaura Reactions
| Catalyst System | Support | Solvent | Temperature | Recycling Efficiency | Reference |
| Phenanthroline-Pd(II) Complex | Merrifield Resin | Ethanol | Ambient | >83% yield after 10 cycles | organic-chemistry.org |
| Pd/H-MOR | Mordenite Zeolite | H₂O/Ethanol | 80 °C | Reusable up to 10 times | mdpi.comdntb.gov.ua |
Applications of 2 Methylquinolin 5 Yl Boronic Acid in Advanced Organic Synthesis
Cross-Coupling Reactions Facilitated by (2-Methylquinolin-5-YL)boronic Acid
Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an effective coupling partner in several such reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling for C–C Bond Formation.wikipedia.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate, forming a new carbon-carbon single bond. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents. nih.govresearchgate.netresearchgate.net this compound serves as the organoboron component, enabling the introduction of the 2-methylquinoline (B7769805) scaffold into various organic molecules.
The general scheme for the Suzuki-Miyaura reaction is as follows: R¹-X + (2-Methylquinolin-5-YL)B(OH)₂ → [Pd Catalyst, Base] → R¹-(2-Methylquinolin-5-YL) Where R¹ can be an aryl, vinyl, or alkyl group, and X is a halide (I, Br, Cl) or triflate. organic-chemistry.org
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. wikipedia.org
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. wikipedia.org For this compound, this process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new organopalladium(II) complex containing the 2-methylquinolin-5-yl group. The ability of the quinoline (B57606) nitrogen to coordinate with the metal center can influence the rate and efficiency of this step.
Reductive Elimination : The final step is the reductive elimination from the organopalladium(II) complex, which forms the desired carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
Computational and kinetic studies have provided a deeper understanding of these steps, highlighting the importance of the boronic ester structure and reaction conditions in influencing the efficiency of the transmetalation process. nih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Ligands play a critical role in stabilizing the palladium catalyst, promoting the individual steps of the catalytic cycle, and influencing the reaction's scope and selectivity. libretexts.org
For the coupling of heteroarylboronic acids like this compound, specific ligand and catalyst systems have been developed to overcome challenges such as catalyst poisoning by the heteroatom. nih.gov Electron-rich and bulky phosphine (B1218219) ligands, such as Buchwald's dialkylbiaryl phosphines, have proven effective in facilitating the coupling of challenging substrates. libretexts.org Catalyst systems are often optimized to achieve high yields and fast reaction times, even at low catalyst loadings. nih.gov
Table 1: Examples of Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | Effective for heteroaryltrifluoroborates. nih.gov |
| [Pd(C₃H₅)Cl]₂ | Tedicyp | Cs₂CO₃ | Dioxane | 130 | Used for thiophenylboronic acids. nih.gov |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | - | Common for various arylboronic acids. researchgate.net |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp | Effective for aryl chlorides. organic-chemistry.org |
Chan-Lam-Evans Coupling for C–Heteroatom Bond Formation.
The Chan-Lam-Evans (CLE) coupling provides a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst. wikipedia.org This reaction typically couples a boronic acid with an amine or an alcohol. wikipedia.org this compound can be utilized in CLE reactions to synthesize N-aryl and O-aryl quinoline derivatives.
A key advantage of the CLE coupling is that it can often be performed under mild conditions, at room temperature and open to the air, making it an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a copper(III) intermediate, which undergoes reductive elimination to form the final product. wikipedia.org
Recent advancements have expanded the scope of the CLE coupling to include a wider variety of substrates and have led to the development of more efficient catalytic systems, sometimes even proceeding without the need for a ligand. acs.orgmdpi.com
Table 2: Representative Chan-Lam-Evans Coupling Reaction
| Boronic Acid | Coupling Partner | Catalyst | Base/Additive | Solvent | Temperature | Yield |
| Arylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine (B92270) | Dichloromethane | Room Temp | 93% wikipedia.org |
| Phenylboronic acid | Aniline | Copper(II) complex | None | - | 25-50°C | Quantitative acs.org |
| Arylboronic acids | Amines | Cu(OAc)₂ | 2,6-Lutidine/Myristic acid | - | - | Moderate to Good organic-chemistry.org |
Other Palladium-Catalyzed and Copper-Catalyzed Coupling Reactions.
Beyond the Suzuki and Chan-Lam-Evans reactions, this compound can potentially participate in other transition metal-catalyzed couplings. Palladium catalysts are versatile and have been used for a wide array of cross-coupling reactions with various organoboron reagents. ysu.am Similarly, copper catalysis is not limited to C-N/C-O bond formation and can be employed in homocoupling reactions of boronic acids or in other types of cross-coupling processes. nih.gov For instance, copper-catalyzed reactions have been developed for the direct amidation of 2-methylquinolines, showcasing the reactivity of the quinoline core itself. nih.gov The development of new catalytic systems continues to expand the synthetic utility of boronic acids like this compound. researchgate.net
Role in Stereoselective Synthesis
The application of boronic acids in stereoselective synthesis is a growing area of research. While specific examples detailing the use of this compound in stereoselective transformations are not extensively documented in the provided search results, the principles of stereoselective synthesis using boronic acid derivatives can be extrapolated.
Chiral boronic esters can undergo stereospecific cross-coupling reactions to create stereogenic centers with high fidelity. acs.org For example, palladium-catalyzed cross-coupling reactions of secondary alkylboronic esters have been shown to proceed with a high degree of enantiospecificity. acs.orgrsc.org This is often achieved through the use of chiral ligands on the palladium catalyst or by using pre-formed, enantiomerically enriched boronic esters.
Furthermore, methods for the stereocontrolled synthesis of complex molecules bearing multiple stereocenters often rely on the homologation of boronic esters. nih.gov The development of catalytic processes that can control the stereochemical outcome of reactions involving boronic acids is a key focus in modern organic synthesis. Given the rigid quinoline framework, it is plausible that this compound or its derivatives could be employed as chiral ligands or substrates in asymmetric catalysis, although further research is needed to explore this potential.
Asymmetric Alkylation and Conjugate Addition Reactions
While specific examples of this compound in asymmetric alkylation and conjugate addition reactions are not extensively documented, the general reactivity of arylboronic acids suggests its potential in these transformations. Asymmetric conjugate additions of boronic acids to electron-deficient olefins, such as enones, are powerful methods for the enantioselective formation of carbon-carbon bonds. rsc.org In such reactions, a chiral catalyst, often a rhodium or palladium complex with a chiral ligand, would coordinate with the boronic acid, facilitating its addition to the substrate in a stereocontrolled manner.
Hypothetical Reaction Scheme:
A plausible, though currently undocumented, application could involve the rhodium-catalyzed asymmetric 1,4-addition of this compound to an α,β-unsaturated ketone. The outcome of such a reaction would be a β-functionalized ketone bearing a chiral center and the 2-methylquinoline moiety.
No specific research findings or data tables for the enantioselective conjugate addition of this compound are available in the reviewed literature.
Formation of Chiral Boronic Acid Derivatives
The synthesis of chiral boronic acid derivatives is a significant area of research, as these compounds can serve as valuable building blocks for complex molecule synthesis. mdpi.com One common strategy to generate chiral boronic esters is through the Matteson reaction, which involves the stereospecific displacement of a leaving group from an α-haloalkylboronic ester. researchgate.net
For this compound, the formation of chiral derivatives could be envisioned through several pathways. For instance, derivatization of the boronic acid with a chiral diol would yield a diastereomeric mixture of boronate esters, which could potentially be separated. A more direct approach would involve an asymmetric synthesis strategy, such as the catalytic asymmetric borylation of a suitable quinoline precursor, although such a method for this specific substrate has not been reported. A study on the synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds highlights the potential for creating chiral centers within the broader 2-methylquinoline framework. nih.gov
Specific methods for the preparation of chiral derivatives directly from this compound are not detailed in the available scientific literature, and thus, no data tables can be provided.
Utilization in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient in modern organic synthesis. nih.gov Boronic acids are frequently employed in MCRs, such as the Petasis and Suzuki-Miyaura coupling reactions. nih.govrsc.org The Ugi four-component reaction (Ugi-4CR) has been utilized to synthesize bis-boronic acid compounds, demonstrating the compatibility of the boronic acid functionality with this type of transformation. rsc.org
Given its structure, this compound is a prime candidate for participation in such reactions. It could serve as the organoboron component in a palladium-catalyzed multicomponent reaction, coupling with a dihalide and a third component to rapidly assemble complex heterocyclic systems.
While the potential for this compound in cascade and multicomponent reactions is high, specific examples and detailed research findings are not present in the surveyed literature.
Development of Novel Synthetic Reagents and Building Blocks
Boronic acids are fundamental building blocks in organic synthesis, prized for their stability and reactivity in a wide array of transformations. researchgate.netbath.ac.uk this compound itself can be considered a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry due to the pharmacological importance of the quinoline nucleus. chemenu.com
This compound could be utilized to synthesize a variety of derivatives through reactions targeting either the boronic acid moiety or the quinoline ring. For example, Suzuki-Miyaura coupling would allow for the introduction of the 2-methylquinoline group into a wide range of organic molecules. Furthermore, functionalization of the quinoline ring could lead to a library of novel boronic acid reagents with diverse electronic and steric properties. The development of peptide-boronic acids from Fmoc-protected amino acids showcases a sophisticated use of boronic acid building blocks for creating complex and functionally diverse molecules. nih.gov
Table of Potential Derivative Classes:
| Derivative Class | Synthetic Transformation | Potential Application |
| Biaryl Quinolines | Suzuki-Miyaura Coupling | Synthesis of ligands, materials, and pharmaceutical intermediates |
| Quinolinyl Amines | Chan-Lam Coupling | Access to novel scaffolds for drug discovery |
| Functionalized Quinolines | Halogenation/Nitration of the quinoline ring | Creation of a library of substituted quinoline boronic acids |
The table above represents hypothetical applications based on the known reactivity of boronic acids and quinolines. No specific data on the synthesis of these derivatives from this compound was found.
Medicinal Chemistry and Biological Investigations of 2 Methylquinolin 5 Yl Boronic Acid Derivatives
Fundamental Biological Interactions of Boronic Acids
The unique chemical properties of the boronic acid moiety govern its interactions with biological macromolecules, forming the basis for its therapeutic applications.
Reversible Covalent Binding with Diols and Nucleophilic Residues (e.g., Serine, Threonine)
A defining characteristic of boronic acids is their capacity to form reversible covalent bonds with molecules containing diol functionalities. nih.govresearchgate.netnih.govresearchgate.netnih.gov This interaction is particularly relevant in biological systems, where boronic acids can form stable, yet reversible, cyclic boronate esters with the hydroxyl groups of saccharides and glycoproteins. nih.govnih.govnih.gov The stability of these boronate esters is influenced by pH, with the equilibrium shifting towards ester formation in more alkaline conditions. researchgate.net
Furthermore, the electrophilic nature of the boron atom allows it to interact with nucleophilic amino acid residues within proteins, such as serine, threonine, and lysine (B10760008). nih.govnih.govenamine.net This can lead to the formation of a reversible covalent adduct, a key mechanism in the inhibition of certain enzymes. nih.govnih.gov For instance, the boron atom can be attacked by the hydroxyl group of a serine or threonine residue in an enzyme's active site, forming a tetrahedral intermediate that mimics the transition state of the catalyzed reaction. nih.govpnas.org This reversible covalent inhibition can result in prolonged target occupancy, a desirable feature for therapeutic agents. pnas.org
Hydrogen Bonding Networks in Drug-Receptor Interactions
The two hydroxyl groups of a boronic acid provide multiple opportunities for hydrogen bonding, acting as both hydrogen bond donors and acceptors. nih.gov This allows for the formation of extensive and robust hydrogen bond networks with amino acid residues in a protein's binding pocket. nih.govresearchgate.net These interactions can significantly enhance the binding affinity and specificity of a ligand for its target. nih.gov
Enzyme Inhibition Profiling
Derivatives of (2-Methylquinolin-5-YL)boronic acid have been investigated for their ability to inhibit various classes of enzymes, demonstrating their potential as therapeutic agents in a range of diseases.
Protease Inhibition Mechanisms
Boronic acid-containing compounds have shown significant promise as protease inhibitors. nih.gov Their mechanism of action often involves mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.gov The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. nih.govpnas.org This interaction is further stabilized by hydrogen bonds between the boronic acid's hydroxyl groups and residues in the enzyme's active site, such as those in the oxyanion hole. nih.gov The specificity of these inhibitors can be tuned by modifying the peptide-like scaffold attached to the boronic acid, allowing for the targeting of specific proteases. nih.gov
Proteasome Inhibition and Cellular Implications
The proteasome, a multi-catalytic protease complex, is a key regulator of intracellular protein degradation and a validated target in cancer therapy. acs.orggoogle.comnih.govtum.de Dipeptidyl boronic acids, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors. acs.orgtum.demdpi.com The boronic acid moiety of these inhibitors forms a stable, yet reversible, adduct with the N-terminal threonine residue in the active site of the proteasome's β5 subunit. nih.govtum.demdpi.com
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular processes such as cell cycle progression, and ultimately inducing apoptosis in cancer cells. nih.govmdpi.com Research on dipeptidyl boronic acids has focused on optimizing their potency, cell permeability, and stability to develop effective anti-cancer agents. acs.org The cellular implications of proteasome inhibition include cell cycle arrest, induction of DNA damage, and suppression of oncogenic pathways. mdpi.comnih.gov
Kinase Inhibition (e.g., CLK/ROCK Inhibitors)
Recent studies have identified boronic acid-containing compounds, including derivatives of a pyrazolo[4,3-f]quinoline scaffold, as potent inhibitors of protein kinases such as CDC-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs). mdpi.comnih.gov These kinases are involved in critical cellular processes like cell growth, migration, and pre-mRNA splicing, making them attractive targets for cancer therapy. mdpi.comnih.govnih.gov
Compounds have been identified that act as dual CLK/ROCK inhibitors. mdpi.comnih.gov The boronic acid group in these inhibitors is crucial for their activity. mdpi.com Structure-activity relationship (SAR) studies have shown that modifications to the quinoline (B57606) scaffold can modulate the selectivity of these compounds for different kinases. mdpi.com Inhibition of CLKs can lead to alterations in pre-mRNA splicing, resulting in the depletion of proteins essential for cancer cell survival and proliferation. mdpi.comnih.gov The antitumor effects of these dual inhibitors have been demonstrated through the induction of DNA damage and cell cycle arrest in cancer cell lines. mdpi.comnih.gov
Interactive Table of Kinase Inhibition Data
| Compound | Target Kinase | Inhibition (%) at 25 nM |
|---|---|---|
| HSD1400 | CLK1 | >70 |
| HSD1400 | CLK2 | >70 |
| HSD1400 | ROCK2 | >70 |
| HSD1791 | CLK1 | >70 |
| HSD1791 | CLK2 | >70 |
| HSD1791 | ROCK2 | >70 |
| HSD1791 | CLK4 | Not Inhibited |
Anticancer Activity Research
The anticancer potential of compounds bearing the quinoline and boronic acid motifs has been explored through various derivatives. These studies provide a framework for understanding the prospective role of this compound derivatives as antineoplastic agents.
In Vitro Cytotoxicity Evaluation in Cancer Cell Lines
Derivatives containing the core structures of quinoline and boronic acid have demonstrated significant cytotoxicity against various human cancer cell lines. For instance, chalcone-boronic acid derivatives, which are bioisosteres of chalcone-carboxylic acids, have shown selective toxicity towards breast cancer cells. nih.gov The replacement of a carboxylic acid group with a boronic acid group in certain chalcones led to an increased selective toxicity for breast cancer cell lines such as MDA-MB-231 and MDA-MB-435. nih.gov
In another study, some boron compounds, including boric acid, have been shown to exert cytotoxic effects on leukemia cell lines like HL-60. nih.gov While not direct derivatives, these findings highlight the general antitumor properties associated with some boron-containing compounds against various cancer types. nih.gov The table below summarizes the cytotoxic activity of representative boronic acid derivatives in selected cancer cell lines.
Interactive Data Table: Cytotoxicity of Boronic Acid Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Chalcone-boronic acid | Compound 2 | MDA-MB-435 | 10 | nih.gov |
| Chalcone-boronic acid | Compound 2 | MDA-MB-231 | 8.8 | nih.gov |
| Chalcone-boronic acid | Compound 5 | MDA-MB-435 | 8.8 | nih.gov |
| Chalcone-boronic acid | Compound 5 | MDA-MB-231 | 8.8 | nih.gov |
| Chalcone-boronic acid | Compound 4 | MDA-MB-435 | 16 | nih.gov |
Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis)
The anticancer effects of quinoline and boronic acid derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis). Boronic acid-containing compounds, most notably the proteasome inhibitor bortezomib, are known to induce apoptosis in cancer cells. nih.govnih.gov The proteasome plays a key role in degrading proteins involved in cell cycle regulation and apoptosis, and its inhibition can trigger cell death. nih.gov
Studies on various anticancer agents show that they can arrest the cell cycle at different phases, such as G2/M or G0/G1, which prevents cancer cell proliferation. This is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). Furthermore, the induction of apoptosis can occur through mitochondrial-mediated pathways, involving changes in the expression of Bcl-2 family proteins that regulate apoptosis. nih.gov For example, some boron compounds are thought to exert their cytotoxic effects via the mitochondrial pathway. nih.gov The ability of the Bcl-2 protein to inhibit apoptosis can be functionally separated from its role in restraining cell cycle entry, suggesting distinct mechanisms that could be targeted by therapeutic agents. nih.gov
Structure-Activity Relationships for Antineoplastic Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of lead compounds. For quinoline derivatives, substitutions at various positions on the quinoline ring are known to significantly influence their biological activity. nih.gov
In the context of boronic acid derivatives, the boronic acid group itself is a key pharmacophore. Its ability to act as a bioisostere for other functional groups, such as carboxylic acids, can lead to improved selectivity and potency. nih.gov For example, replacing a carboxylic acid with a boronic acid in chalcone (B49325) analogs resulted in enhanced selective toxicity for breast cancer cells. This is potentially due to a stronger interaction between the boronic acid group and amino acid residues like lysine within the target protein (MDM2), which in turn disrupts its function of inhibiting the p53 tumor suppressor. nih.gov The introduction of the boronic acid moiety can modify the physicochemical and pharmacokinetic properties of a molecule, often improving its activity profile. nih.gov
Antimicrobial and Antiviral Potential
The quinoline ring is a constituent of many established antimicrobial and antiviral drugs. nih.gov Coupled with the demonstrated antimicrobial properties of certain boronic acids, derivatives of this compound represent a promising area for the development of new anti-infective agents.
Inhibition of Bacterial and Viral Enzymes
The boronic acid functional group is an effective inhibitor of various enzymes, particularly serine proteases and metallo-β-lactamases, which are crucial for the survival and pathogenesis of bacteria and viruses. Boronic acids can form reversible covalent bonds with nucleophilic residues in the active sites of these enzymes. researchgate.net
In the context of antibacterial activity, arylboronic acids have shown potential as inhibitors of bacterial enzymes. mdpi.com For instance, certain 2-formylphenylboronic acids exhibit moderate to good activity against bacteria such as Escherichia coli and Bacillus cereus. mdpi.com This inhibitory action is critical for overcoming bacterial defense mechanisms.
Regarding antiviral potential, the quinoline scaffold is present in several antiviral drugs. nih.gov Research into related compounds has shown that specific quinoline derivatives can inhibit the replication of viruses like Zika virus (ZIKV). nih.gov The development of boronic acid-containing molecules as antiviral agents is an active area of research, with the goal of targeting viral enzymes essential for replication. nih.govresearchgate.net
Studies on Drug Resistance Mechanisms
Drug resistance is a major challenge in treating infectious diseases. Boronic acid derivatives are being explored as a strategy to combat resistance. For example, they can inhibit β-lactamases, enzymes that are a primary cause of bacterial resistance to penicillin and related antibiotics. By inhibiting these resistance-conferring enzymes, boronic acid compounds can potentially restore the efficacy of existing antibiotics.
The chemical properties of boronic acids may also help to circumvent resistance that arises from mutations in the target protein. The ability of the boronic acid group to engage in multiple hydrogen bonding interactions could promote stronger target affinity and make the binding less susceptible to disruption by single point mutations in the receptor, thereby reducing the likelihood of resistance development.
Prodrug Design and Drug Delivery Enhancement of this compound Derivatives
The development of effective drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. For quinoline-based compounds like this compound, which hold potential as bioactive agents, prodrug strategies and advanced delivery platforms are critical areas of investigation. These approaches seek to overcome challenges such as poor solubility, metabolic instability, and non-specific targeting. The presence of the boronic acid moiety, in particular, offers unique chemical handles for innovative prodrug design and targeted delivery.
Boronic Acid-Based Prodrug Strategies
The boronic acid group is a versatile functional group that has been increasingly exploited in prodrug design. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo through enzymatic or chemical transformations. This strategy can improve the pharmacokinetic and pharmacodynamic properties of a parent drug.
Boronic acid-based prodrugs are often designed to respond to specific physiological or pathological conditions. A key strategy involves masking a pharmacologically active part of a molecule with a boronic acid moiety. This temporary masking can be reversed by specific triggers found in the target microenvironment, such as high levels of reactive oxygen species (ROS) or changes in pH. mdpi.com For instance, the carbon-boron bond in arylboronic acids can be cleaved by ROS like hydrogen peroxide, which are often found at elevated concentrations in tumor tissues. This cleavage would release the active drug selectively at the cancer site, reducing off-target effects.
Another common strategy involves the reversible formation of boronate esters. Boronic acids readily react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.gov This property can be used to:
Improve Bioavailability: Masking polar hydroxyl groups on a drug with a boronic acid can increase its lipophilicity and ability to cross cell membranes. For example, a boronic acid derivative of a drug with poor oral bioavailability was designed to improve its absorption, after which it would be hydrolyzed to release the parent drug. nih.gov
Target Glycans: The surfaces of cells, particularly cancer cells, are rich in polysaccharides (glycans) containing diol structures. nih.gov A prodrug incorporating a boronic acid can target these cell surface glycans, leading to increased concentration of the drug at the desired site. nih.gov
While specific research on prodrugs of this compound is not extensively documented, the principles of boronic acid chemistry suggest significant potential. For instance, a hypothetical prodrug could be designed where the boronic acid group of this compound is esterified with a diol-containing chemotherapeutic agent. This conjugate would ideally be inactive until it reaches a target tissue where pH or enzymatic activity cleaves the boronate ester, releasing both active compounds.
| Prodrug Strategy | Triggering Mechanism | Potential Advantage for this compound |
| ROS-cleavable Arylboronic Acid | High levels of H₂O₂ in tumor microenvironments | Targeted release of a cytotoxic quinoline payload in cancer cells. |
| Boronate Ester Formation | pH changes, enzymatic hydrolysis | Improved membrane permeability and oral bioavailability. |
| Glycan Targeting | Reversible covalent bonding with cell surface diols | Enhanced accumulation at the surface of cancer cells. |
Incorporation into Nanocarriers and Targeted Delivery Systems
Nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, offer a powerful platform for enhancing the delivery of therapeutic agents. mdpi.com Functionalizing these nanoparticles with boronic acids, or encapsulating boronic acid-containing drugs, can create "smart" delivery systems that respond to specific biological cues. bohrium.comacs.org
Boronic acid-functionalized nanoparticles can be designed for:
pH-Responsive Release: The transformation between boronic acid and its boronate ester form is often pH-dependent. Nanoparticles can be engineered to be stable at physiological pH (around 7.4) but to disassemble or release their drug cargo in the slightly acidic microenvironment of tumors or within acidic endosomes (pH 5.0-6.5). mdpi.com For example, nanoparticles have been constructed using polymers linked by boronate esters, which break apart in acidic conditions to release an encapsulated drug like paclitaxel. mdpi.com
Glucose-Responsive Systems: The ability of boronic acids to bind with glucose has been extensively explored for the development of insulin (B600854) delivery systems for diabetes management. Nanoparticles can be designed to swell or disassemble in the presence of high glucose concentrations, triggering the release of insulin. rsc.orgrsc.org
Targeting Sialic Acid: Cancer cells often overexpress sialic acid on their surfaces. Phenylboronic acid has a notable affinity for sialic acid, a feature that can be exploited for targeted drug delivery. nih.gov Nanoparticles decorated with this compound could potentially target cancer cells through this interaction, leading to enhanced cellular uptake and therapeutic effect.
The incorporation of this compound into nanocarriers could leverage both the pharmacological properties of the quinoline core and the targeting capabilities of the boronic acid moiety. For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a type of biodegradable and biocompatible polymer, could be surface-functionalized with the compound to enhance their delivery to selectin-overexpressing endothelial cells in tumors.
| Nanocarrier Type | Functionalization/Loading Strategy | Targeting/Release Mechanism |
| Polymeric Nanoparticles | Surface functionalization with this compound. | Targeting sialic acid on cancer cells; pH-responsive release in tumor microenvironment. |
| Liposomes | Encapsulation of a this compound derivative. | Passive accumulation in tumors via the EPR effect; potential for triggered release. |
| Dextran-based Nanoparticles | Cross-linking with boronic acid-diol interactions. | Glucose-responsive release for potential diabetes-related applications. |
Information regarding this compound is not available in the searched results.
Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific research findings for the chemical compound This compound within the detailed application areas requested in the provided outline.
The search encompassed targeted queries for the compound's use in:
Bioconjugation and bioorthogonal chemistry, including the derivatization of peptides and proteins.
Fluorescent labeling and the development of fluorescent probes.
The creation of chemical sensors for glucose and glycoproteins.
The design of pH-responsive systems.
The formulation of advanced polymeric materials and gels.
While the broader class of boronic acids , including various arylboronic acids and some quinoline-based derivatives, is well-documented in these fields, specific examples, research data, and detailed findings pertaining exclusively to This compound could not be located in the available scientific literature. The information retrieved for this specific compound is primarily limited to its identification, chemical properties, and availability from commercial suppliers.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on This compound . Constructing such an article would require extrapolating from related but different compounds, which would violate the explicit instructions to focus only on the specified chemical and could lead to scientifically inaccurate representations.
Applications in Chemical Biology and Materials Science
Design of Advanced Polymeric Materials and Gels
Boronic Acid-Containing Polymers for Responsive Materials
There is no available research data on the use of (2-Methylquinolin-5-YL)boronic acid in the synthesis or study of responsive polymers. The scientific community has explored various phenylboronic acid derivatives for creating materials that respond to stimuli such as pH and the presence of saccharides. This responsiveness stems from the reversible formation of boronate esters with diols. However, studies specifically employing the quinoline-based structure of this compound for this purpose have not been reported.
Self-Healing Polymers and Hydrogels
Similarly, the investigation of This compound as a component in self-healing polymers and hydrogels has not been documented in the available scientific literature. The self-healing properties of boronic acid-containing polymers are typically derived from the dynamic and reversible nature of boronic ester crosslinks. Although this is a vibrant area of materials science research, there are no specific findings related to the use of this compound to create such self-healing systems.
Further research would be necessary to determine the potential of This compound in these advanced material applications.
Computational and Theoretical Investigations of 2 Methylquinolin 5 Yl Boronic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for forecasting the interaction between a ligand, such as (2-Methylquinolin-5-YL)boronic acid, and a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related quinoline (B57606) and boronic acid derivatives. For instance, docking studies on other quinoline-based molecules have been used to predict their binding affinity against various protein targets. nih.gov The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond.
The boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of enzymes, a feature that is critical to its mechanism of action as an inhibitor. nih.govmdpi.com Therefore, in simulations involving serine proteases or other enzymes with a key serine in the active site, a primary binding mode for this compound would likely involve the formation of a tetrahedral boronate adduct with the hydroxyl group of a serine residue. nih.gov
Studies on derivatives of 2H-thiopyrano[2,3-b]quinoline, for example, have shown varying binding affinities against protein targets, highlighting how small structural modifications can influence binding strength. nih.gov
Table 1: Example Binding Affinities of Related Quinolone Derivatives This table presents data for related compounds to illustrate the concept of binding affinity prediction.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| thiopyrano[2,3-b]quinoline | CB1a | -5.3 |
| Derivative 2 | CB1a | -5.5 |
| Derivative 3 | CB1a | -5.8 |
| Derivative 4 | CB1a | -6.1 |
| Data sourced from a study on 2H-thiopyrano[2,3-b]quinoline derivatives. nih.gov |
The interactions between a ligand and a protein's binding pocket are governed by various forces, including hydrogen bonds, hydrophobic interactions, and covalent bonds. Molecular docking simulations are pivotal in identifying the specific amino acid residues that form these critical interactions.
For boronic acids, key interactions often involve:
Serine: Forms a covalent bond with the boron atom. nih.govmdpi.com
Histidine and Lysine (B10760008): Can act as electron donors, interacting with the electron-deficient boron atom. nih.gov
In the context of this compound, the quinoline ring system would likely participate in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. Docking studies on similar heterocyclic compounds have identified interactions with a range of residues, including isoleucine, lysine, and valine, demonstrating the complex nature of ligand-receptor binding. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide deep insights into molecular stability, reactivity, and reaction mechanisms.
At physiological pH, boronic acids can exist in equilibrium between the neutral, trigonal form and an anionic, tetrahedral boronate form. nih.gov Quantum calculations can predict the relative stability of these forms and the pKa value, which is crucial for understanding its behavior in biological systems.
Table 2: Key Electronic and Structural Features of Arylboronic Acids This table summarizes general features applicable to this compound based on studies of related compounds.
| Property | Description | Implication |
| Boron Hybridization | sp² | Leads to a trigonal planar geometry around the boron atom. mdpi.com |
| Vacant p-Orbital | An empty p-orbital exists on the boron atom. | Confers Lewis acidity, making it susceptible to nucleophilic attack. mdpi.com |
| C-B Bond Length | Approximately 1.55–1.59 Å. wiley-vch.de | Slightly longer and weaker than a typical C-C single bond. wiley-vch.de |
| B-O Bond Length | Approximately 1.35–1.38 Å. wiley-vch.de | Indicates a strong bond between boron and oxygen. wiley-vch.de |
This compound is a valuable building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. nih.gov Quantum chemical calculations can elucidate the complex mechanism of such reactions, which typically involve several steps:
Oxidative Addition: The palladium catalyst inserts into an aryl halide bond.
Transmetalation: The organic group from the boronic acid is transferred to the palladium catalyst. This is a crucial step where the boronic acid derivative is activated, often by a base. nih.gov
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the catalyst. nih.gov
Theoretical models can calculate the energy barriers for each step, identify transition states, and explain the role of catalysts, ligands, and solvents, thereby aiding in the optimization of reaction conditions. cuny.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop models that can predict the activity of new, unsynthesized molecules. nih.govmdpi.com
While no specific QSAR models for this compound itself are reported, the methodology is widely applied to quinoline derivatives for various biological activities. nih.govmdpi.com A typical QSAR study involves several key steps:
Data Set Preparation: A collection of structurally related compounds with experimentally measured biological activities is assembled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and reflect physicochemical properties. nih.gov
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the descriptors with the biological activity. nih.govmdpi.com
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
For a series of analogues of this compound, a QSAR model could help identify which structural features (e.g., substituents on the quinoline ring) are most important for enhancing a desired biological effect, thereby guiding the synthesis of more potent compounds.
Table 3: Components of a Typical QSAR Study
| Component | Description | Example |
| Biological Activity | The dependent variable, usually expressed as the logarithm of a concentration (e.g., pIC₅₀). | pIC₅₀ values for enzyme inhibition. mdpi.com |
| Molecular Descriptors | Independent variables that quantify molecular properties. | Topological length, lipophilicity (logP), electronic descriptors. nih.govmdpi.com |
| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN). nih.gov |
| Validation Metrics | Statistics used to assess the model's quality and predictability. | Squared correlation coefficient (R²), Cross-validated R² (Q²). nih.gov |
Development of Predictive Models for Biological Activity
Predicting the biological activity of molecules is a cornerstone of modern drug discovery, significantly reducing the time and cost associated with traditional screening methods. nih.gov For quinoline derivatives and boronic acids, various computational models are developed to forecast their pharmacokinetic properties and biological targets.
Machine learning and quantitative structure-activity relationship (QSAR) models are prominent in this field. nih.gov These models are trained on datasets of compounds with known activities to identify mathematical relationships between a molecule's structural or physicochemical features and its biological effects. For instance, machine learning regressions such as random forest, gradient boosting, and bagging regression have been successfully used to predict the biological activity of druglike molecules, with high correlation coefficients (R²) indicating strong predictive power. nih.gov
| Machine Learning Model | Reported R² Value | Primary Use |
|---|---|---|
| Random Forest Regression | 0.84 | Predicting pIC₅₀ values |
| Bagging Regression | 0.80 | Ensemble modeling for activity prediction |
| Gradient Boosting Regression | 0.77 | Iterative improvement of predictions |
| Linear Regression | 0.58 | Baseline predictive modeling |
Web-based platforms like ADMET 2.0 are utilized to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel compounds. ucj.org.ua For aminoquinoline derivatives, which share a core structure with this compound, these tools have predicted favorable intestinal absorption, clearance, and half-life, while also assessing potential mutagenicity and carcinogenicity. ucj.org.ua Furthermore, resources such as SuperPred 3.0 can predict molecular targets by comparing the compound's structure to ligands with known binding partners, identifying likely protein interactions. ucj.org.ua For related quinolines, predicted targets have included enzymes crucial for cell function and DNA regulation, such as tyrosyl-DNA-phosphodiesterase 1 and cathepsin D. ucj.org.ua
De Novo Drug Design Approaches
De novo drug design involves the computational creation of novel molecular structures with a high affinity for a specific biological target. The this compound scaffold can serve as a valuable starting fragment in such design strategies. The incorporation of boronic acids into medicinal chemistry programs has increased significantly, as they can enhance potency and improve pharmacokinetic profiles. nih.gov
The process often begins with a core fragment, like the 2-methylquinoline (B7769805) moiety, placed within the active site of a target protein. Computational algorithms then explore ways to "grow" the molecule from this starting point or link it to other fragments, adding functional groups that form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. This approach was exemplified in the design of β-amido boronic acids as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov A focused library of compounds was designed through virtual screening, synthesized, and then tested, demonstrating a clear path from computational design to experimental validation. nih.gov
Similarly, derivatives of the 8-methoxy-2-methylquinoline (B1296761) scaffold have been developed as modulators of the orphan nuclear receptor Nur77, a potential cancer target. nih.gov These efforts show how the quinoline core can be systematically modified to produce compounds with high binding affinity and specific biological actions, such as inducing apoptosis in cancer cells. nih.gov
Molecular Dynamics Simulations to Study Conformational Dynamics and Solvation Effects
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of molecules over time, offering critical insights that static models cannot. nih.gov These simulations are widely used to understand the behavior of potential drug candidates like this compound in a biologically relevant environment. nih.gov
A significant challenge in simulating boron-containing compounds has been the lack of accurate force field parameters for the boron atom. nih.gov To address this, specialized polarizable force fields, such as the atom-bond electronegativity equalization method (ABEEMσπ), have been developed. nih.gov These force fields allow the charge distribution to fluctuate with changes in molecular geometry and environment, accurately modeling polarization and charge-transfer effects. nih.gov The interaction between the boronic acid group and key amino acid residues, such as serine in a protease active site, can be modeled using functions like the Morse potential, which accurately describes bond stretching over a large range. nih.gov
MD simulations are used to explore a compound's conformational dynamics—its flexibility and the range of shapes it can adopt. By simulating the molecule in an aqueous solution, researchers can study how it interacts with water molecules (solvation effects) and how these interactions influence its preferred conformation. An MD study of a ligand-protein complex typically runs for nanoseconds to microseconds, tracking key metrics to assess stability and interactions. researchgate.net
| Simulation Parameter | Description | Example Application |
|---|---|---|
| Simulation Time | The duration of the simulation (e.g., 100 ns). | Assessing the long-term stability of a ligand-protein complex. researchgate.net |
| Force Field | The set of equations and parameters used to calculate potential energy (e.g., ABEEMσπ PFF). nih.gov | Ensuring accurate representation of atomic interactions, especially for non-standard atoms like boron. nih.gov |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | To determine if the simulated complex reaches a stable equilibrium. researchgate.net |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifying flexible regions of the protein or ligand. |
| Binding Free Energy (e.g., MM-GBSA) | Calculates the free energy change upon ligand binding. | Quantifying the binding affinity between the drug and its target. researchgate.net |
Through these simulations, researchers gain a dynamic picture of how this compound would behave in the body, guiding further modifications to optimize its structure for better efficacy and target engagement. nih.gov
Future Perspectives and Emerging Research Avenues for 2 Methylquinolin 5 Yl Boronic Acid
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a paradigm shift in the discovery and design of new drugs. nih.govnih.gov For (2-Methylquinolin-5-YL)boronic acid and its derivatives, these computational tools are set to accelerate the identification of novel drug candidates and optimize their therapeutic properties. nih.govresearchgate.net
Key Applications of AI/ML:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the efficacy and safety of novel derivatives of this compound. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby reducing the need for extensive and costly preliminary experiments.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate compounds with high predicted activity against specific biological targets while minimizing off-target effects. nih.gov
High-Throughput Virtual Screening: AI-driven platforms can rapidly screen vast virtual libraries of compounds derived from this compound against various disease targets, identifying the most promising candidates for further investigation.
The integration of AI and ML is expected to significantly shorten the drug discovery timeline and decrease the associated costs, making the development of new therapies more efficient and economically viable. youtube.comthieme-connect.de
Exploration of Novel Biologically Relevant Targets and Disease Areas
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. nih.gov This provides a strong foundation for exploring new therapeutic applications for derivatives of this compound.
Emerging Therapeutic Areas:
Oncology: Quinoline-based compounds have shown significant promise as kinase inhibitors, which are critical in cancer treatment. nih.gov Future research will likely focus on designing derivatives of this compound that target novel and resistant kinase mutations, as well as other cancer-related proteins like the mitochondrial RNA polymerase (POLRMT) and ROR1 pseudokinase. acs.org
Infectious Diseases: The boronic acid moiety has been successfully incorporated into drugs targeting infectious agents. For instance, quinoline-based compounds are being investigated for their activity against parasites like Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.govresearchgate.net Additionally, the potential for developing new antimalarial agents by creating hybrid compounds is an active area of research. mdpi.com
Neurodegenerative and Inflammatory Diseases: The anti-inflammatory properties of certain quinoline derivatives suggest their potential in treating neuroinflammatory conditions. Further exploration into these pathways could lead to the development of novel treatments for diseases such as Alzheimer's and Parkinson's.
The ability of the boronic acid group to form reversible covalent bonds with biological targets can lead to compounds with improved potency and selectivity. nih.gov
Development of Advanced Catalytic Systems
The synthesis of complex molecules derived from this compound heavily relies on efficient and selective chemical reactions, with the Suzuki-Miyaura cross-coupling reaction being of particular importance. mdpi.com
Advances in Catalysis:
Novel Catalyst Development: Research is ongoing to develop more robust and versatile palladium-based catalysts that can facilitate the coupling of challenging substrates with high yields and functional group tolerance. nih.gov This includes catalysts that are effective for a wide range of aryl and heteroaryl chlorides and can operate with ultra-low catalyst loadings. nih.gov
Greener Chemistry: A significant push towards more environmentally friendly synthetic methods is driving the development of catalytic systems that can operate in water, reducing the reliance on organic solvents. nih.gov
Expanded Substrate Scope: New catalytic systems are enabling the use of previously incompatible coupling partners, such as alkylboronic acids and various boronate esters, expanding the diversity of molecules that can be synthesized from this compound. nih.gov
These advancements in catalysis are crucial for the efficient and sustainable production of novel compounds for biological screening and further development.
Translational Research towards Preclinical and Clinical Development
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. For derivatives of this compound, this involves a rigorous process of preclinical and clinical evaluation.
Pathway to Clinical Application:
Lead Optimization: Promising "hit" compounds identified through screening must be chemically modified to improve their drug-like properties. This involves optimizing their potency, selectivity, and pharmacokinetic profile.
Preclinical Studies: In-depth preclinical studies are necessary to evaluate the safety and efficacy of a drug candidate in cellular and animal models of disease. nih.gov This stage provides critical data to support an application for clinical trials.
Clinical Trials: The most promising candidates advance to clinical trials in humans, which are conducted in multiple phases to assess safety, dosage, and effectiveness in treating the target disease.
While the path from the laboratory to the clinic is long and challenging, the unique chemical properties of this compound and its derivatives make it a compelling scaffold for the development of next-generation medicines.
Q & A
Q. What recent advancements in boronic acid-based fluorescent sensors enhance their specificity for cellular imaging?
- Innovations :
- Nanoscale Self-Assembly : Boronic acid-conjugated quantum dots target cancer-associated glycans (e.g., sialic acid) with <10 nM sensitivity .
- Dynamic Covalent Chemistry : Multicomponent systems (e.g., boronic acid/fluorophore/diol assemblies) enable ratiometric sensing of glucose in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
